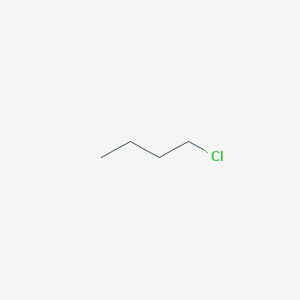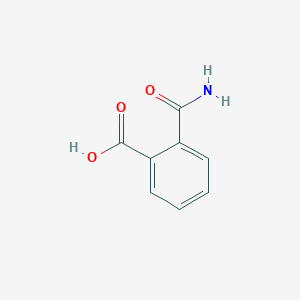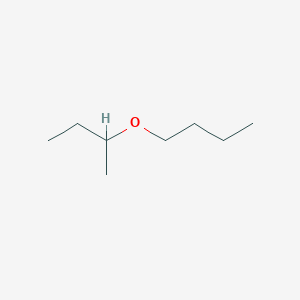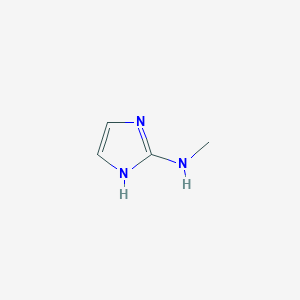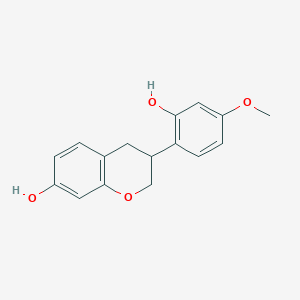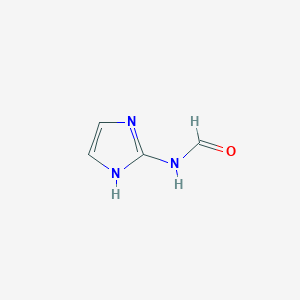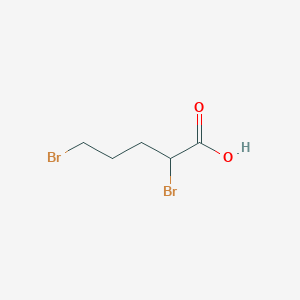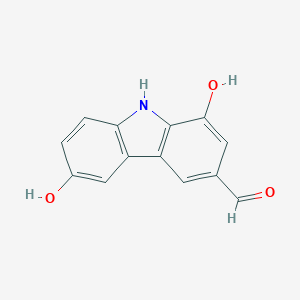
Clausine Z
Vue d'ensemble
Description
Clausine Z is a naturally occurring carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on cyclin-dependent kinase 5 (CDK5), an enzyme crucial for various cellular processes .
Applications De Recherche Scientifique
Clausine Z has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .
Mode of Action
This compound exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of this compound for CDK5 is 0.51 mM, indicating potent inhibition .
Biochemical Pathways
CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, this compound’s inhibition of CDK5 could potentially affect these processes.
Result of Action
This compound’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that this compound could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .
Analyse Biochimique
Biochemical Properties
Clausine Z has been found to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5) . CDK5 is a key enzyme involved in various biochemical reactions, particularly those related to neuronal function. The interaction between this compound and CDK5 is characterized by potent inhibition, suggesting that this compound may have a significant role in biochemical reactions involving this enzyme .
Cellular Effects
The effects of this compound on cells are primarily observed in its protective effects on cerebellar granule neurons . By inhibiting CDK5, this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK5, leading to the inhibition of this enzyme . This inhibition could result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Current studies have primarily focused on its immediate biochemical and cellular effects .
Dosage Effects in Animal Models
While the effects of varying dosages of this compound in animal models have not been extensively studied, its potent inhibition of CDK5 suggests that dosage could significantly impact its therapeutic effects .
Metabolic Pathways
Given its interaction with CDK5, it is likely that this compound could influence pathways involving this enzyme .
Transport and Distribution
Its interaction with CDK5 suggests that it may be transported to areas of the cell where this enzyme is active .
Subcellular Localization
Given its interaction with CDK5, it is possible that this compound may be localized to specific compartments or organelles where this enzyme is active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clausine Z involves several steps, starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The key intermediate, methyl 4-amino-3-benzyloxybenzoate, is obtained through a series of reactions, including palladium-catalyzed cyclization . This method ensures complete control over the regiochemistry of the substituents on the carbazole framework .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cyclization reactions. These methods are scalable and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Clausine Z undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, each with unique biological activities .
Comparaison Avec Des Composés Similaires
- Clausine G
- Clausine I
- Mahanine
Comparison: Clausine Z is unique among carbazole alkaloids due to its potent inhibitory activity against CDK5 and its neuroprotective effects . While other similar compounds, such as Clausine G and Clausine I, also exhibit biological activities, this compound’s specific inhibition of CDK5 sets it apart . Mahanine, another carbazole alkaloid, is known for its cytotoxicity against cancer cells, highlighting the diverse biological activities of carbazole derivatives .
Propriétés
IUPAC Name |
1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDULSCBYNXNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clausine Z?
A1: this compound, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that this compound may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.
Q2: What is the impact of this compound on neuronal cells?
A2: In in vitro studies, this compound demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
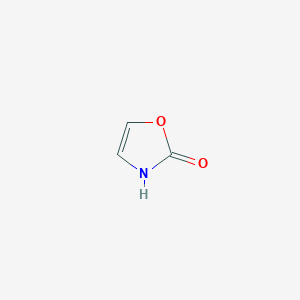
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
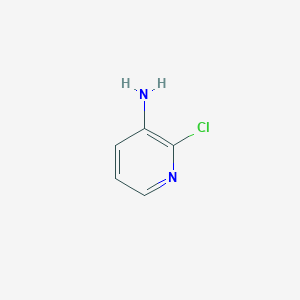

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
